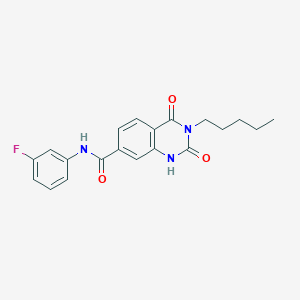

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group attached to the pyrazole ring is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Trifluoromethylation is a common process in organic chemistry, and recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylic acid group. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates .Scientific Research Applications

Improved Synthesis and Structural Insights

Research has led to improved synthesis methods for pyrazole derivatives, significantly increasing yields and providing a deeper understanding of their chemical structures through spectral and theoretical investigations. For instance, the synthesis of 1H-pyrazole-4-carboxylic acid has been optimized to achieve a yield of 97.1%, substantially higher than previously reported yields (C. Dong, 2011). Additionally, novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids have been developed for potential applications in medicinal chemistry and metal complex catalysis (A. I. Dalinger et al., 2020).

Catalytic Applications and Metal Organic Frameworks

Pyrazole derivatives have shown promise in catalysis and as components of metal-organic frameworks (MOFs), which are of interest for their electrochemiluminescent properties and potential in sensory applications. For instance, trifluorobenzeneboronic acid catalyzed, ionic liquid-mediated synthesis of 4-pyrazolyl 1,4-dihydropyridines introduces an eco-friendly approach to synthesizing structurally diverse pyrazole derivatives (R. Sridhar & P. Perumal, 2005). Furthermore, transition metal complexes with pyrazolecarboxylic acid ligands demonstrate highly intense electrochemiluminescence, suggesting potential for development in electronic and optical devices (C. Feng et al., 2016).

Potential in Drug Discovery and Material Science

The synthesis of 1,5-diarylpyrazole derivatives, including those with trifluoromethyl groups, has been extensively explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, leading to significant advancements in the field of anti-inflammatory drugs. Celecoxib, a well-known COX-2 inhibitor, is a prime example of this class of compounds, highlighting the importance of pyrazole derivatives in medicinal chemistry (T. Penning et al., 1997).

Properties

IUPAC Name |

2-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)15(14-8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJXGQYRKNTSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)

![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)